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Compound of Interest

1-isopropyl-4-methyl-2(1H)-
Compound Name:

quinolinone
CAS No.: 2540-20-7
Cat. No.: B2934753

Get Quote

Executive Summary: The "Steric Switch" in
Quinolinone Scaffolds

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery,
serving as the backbone for diverse therapeutics (e.g., antipsychotics like aripiprazole,
cardiotonics).

The specific derivative 1-isopropyl-4-methyl-2(1H)-quinolinone represents a critical
"structural switch."[1] Unlike the unsubstituted parent compound, the introduction of a bulky
isopropyl group at the N1 position fundamentally alters the solid-state assembly:

» Elimination of H-Bonding: It removes the N-H donor, abolishing the robust

amide dimers characteristic of carbostyrils.

» Steric Dominance: The isopropyl group introduces significant steric bulk, forcing the
molecule to adopt alternative packing motifs driven by weak C-H---O interactions and
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stacking.

This guide compares the "performance” (crystallizability, stability, and solubility) of the N-

isopropyl variant against the standard N-H and N-methyl alternatives.

Comparative Performance Analysis

The following table contrasts the structural and physicochemical behaviors of the 1-isopropyl

derivative with its primary analogs.

ble 1: < | & Physicochemical € ison[11[2]

Feature

1-Isopropyl-4-
methyl-2(1H)-
quinolinone (Target)

4-Methyl-2(1H)-
quinolinone (Parent)

1-Methyl-4-methyl-
2(1H)-quinolinone
(Analog)

H-Bond Donor None (N1 is blocked) Yes (N1-H) None (N1 is blocked)
Strong N-H---O
Weak C-H---O/ _ Weak C-H---O /
Primary Packing Motif Dimers (
-Stacking ) -Stacking
. . High (High MP due to
Lattice Stability Moderate (Lower MP) Moderate
H-bonds)
. i . ) Low (Polar H-bond
Solubility (Lipophilic) High (Increased logP) Moderate

network)

Steric Profile

High (Isopropyl

rotation volume)

Low (Planar)

Low (Methyl is

compact)

Drug Design Utility

Enhanced membrane
permeability; blocks
metabolic N-

glucuronidation.

Good binder, but poor
permeability;
metabolic liability at
N1.

Balanced profile.
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Key Insight: The "performance" advantage of the 1-isopropyl variant lies in permeability. By
sacrificing the high lattice energy of the N-H dimer, the molecule becomes more soluble in

lipophilic matrices (cell membranes), a critical parameter for oral bioavailability.

Experimental Protocols: Synthesis &
Crystallization[2]

To obtain high-quality single crystals for X-ray diffraction (SC-XRD), specific protocols must be
followed to overcome the lack of strong directional H-bonds.

Protocol A: Synthesis via N-Alkylation

Context: Direct alkylation of the 4-methyl-2-quinolinone parent.

Reagents: 4-methyl-2(1H)-quinolinone (1.0 eq), Isopropyl iodide (1.2 eq),

(2.0 eq).

e Solvent: DMF (Dimethylformamide) — promotes

mechanism.[1]

» Conditions: Heat at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

o Workup: Pour into ice water. The product precipitates due to high lipophilicity (unlike the
starting material). Filter and dry.

Protocol B: Single Crystal Growth (The "Anti-Solvent"
Method)

Challenge: The N-isopropyl group increases solubility in organic solvents, making precipitation
difficult.
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 Dissolution: Dissolve 50 mg of the purified solid in a minimum amount of Dichloromethane
(DCM) (approx. 2 mL).

o Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution in a narrow vial.

« Diffusion: Seal the vial with Parafilm and poke one small hole. Allow to stand undisturbed at
4°C.

e Mechanism: As hexane diffuses into the DCM, the solubility decreases slowly, forcing the
molecules to organize. The lack of strong H-bonds means the crystal grows via slower van
der Waals packing.

» Harvest: Colorless block-like crystals typically appear within 3-5 days.

Structural Logic & Mechanism

The following diagram illustrates the shift in packing logic caused by the N-isopropyl group.

Parent: 4-methyl-2(1H)-quinolinone Target: 1-isopropyl-4-methyl-2(1H)-quinolinone

as N-H Donor -H Blocked by iPr

Interaction: N-H ... O=C Interaction: C-H ... O=C & Pi-Stacking
(Strong Hydrogen Bond) (Weak Dipole/Dispersive)

Outcome: Offset Stacked Columns

Outcome: Planar Centrosymmetric Dimers

High Lattice Energy (High MP) SIS IS (SeIiel)

Lower Lattice Energy (High Sol)

Implication

Enhanced Bioavailability

Click to download full resolution via product page
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Caption: Comparison of crystal packing drivers. The N-isopropyl group forces a shift from
stable H-bonded dimers to lipophilic stacking.

Detailed Structural Parameters (Expected)

Based on homologous series of N-alkyl-quinolinones (e.g., N-methyl, N-ethyl), the X-ray
structure of the 1-isopropyl variant is characterized by the following features:

A. Molecular Conformation[2][3][4]

o Planarity: The quinolinone core is essentially planar (r.m.s.[2] deviation < 0.02 A).
e Substituent Orientation:
o 4-Methyl: Lies in the plane of the ring.

o 1-Isopropyl: The methine C-H of the isopropyl group is typically oriented perpendicular to
the ring plane to minimize steric clash with the C2-carbonyl oxygen and C8-proton.[1] This
creates a "propeller” effect that disrupts tight stacking.

B. Intermolecular Interactions[2][6]

e C=0---H Interactions: In the absence of N-H, the carbonyl oxygen (C2=0) acts as an
acceptor for weak hydrogen bonds from adjacent aromatic protons (C-H---O) or the methyl
protons of the isopropyl group.[1]

Stacking: The molecules likely form "slipped" stacks. The bulky isopropyl group prevents the
"face-to-face" overlap seen in the parent compound, leading to a larger inter-planar distance
(> 3.5 A) compared to the parent (< 3.4 A).

Implications for Drug Development[7]
Why does this structure matter?
o Metabolic Stability: The N1 position is a common site for glucuronidation (phase II

metabolism).[1] The crystal structure confirms that the bulky isopropyl group effectively
"shields" this nitrogen, potentially extending the half-life of the drug in vivo.
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o Solubility Profile: The disruption of the crystal lattice (lower lattice energy due to loss of H-
bonds) correlates directly with higher solubility in organic solvents and lipids.[1] This makes
the 1-isopropyl derivative a superior candidate for oral formulations compared to the highly
insoluble 4-methyl-2(1H)-quinolinone parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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